molecular formula C20H27Cl2FN2O3 B2506807 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride CAS No. 473567-18-9

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride

Cat. No.: B2506807
CAS No.: 473567-18-9
M. Wt: 433.35
InChI Key: SNSBDGBMFSAERN-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol dihydrochloride is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl group and a propan-2-ol chain linked to a 3-methoxyphenoxy moiety. The dihydrochloride salt enhances its solubility and stability for pharmacological applications. Its structural complexity necessitates rigorous synthesis and characterization, typically involving NMR, MS, and chromatographic techniques to confirm purity and stereochemistry .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3.2ClH/c1-25-19-3-2-4-20(13-19)26-15-18(24)14-22-9-11-23(12-10-22)17-7-5-16(21)6-8-17;;/h2-8,13,18,24H,9-12,14-15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSBDGBMFSAERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-fluorophenylpiperazine with 3-methoxyphenol in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .

Scientific Research Applications

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound shares structural similarities with several piperazine-based derivatives. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Key Differences
Target Compound 4-Fluorophenyl, 3-methoxyphenoxy, dihydrochloride salt C₂₀H₂₅Cl₂FN₂O₃ 443.33 g/mol Reference compound for comparison.
1-(4-Chloro-3-methylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride 4-Chloro-3-methylphenoxy, 4-fluorophenyl, dihydrochloride salt C₂₀H₂₅Cl₃FN₂O₂ 463.8 g/mol Chlorine and methyl groups on the phenoxy ring; higher molecular weight.
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol dihydrochloride 2-Hydroxyethyl-piperazine, 3-methoxyphenoxy, dihydrochloride salt C₁₉H₃₃Cl₂N₂O₄ 452.39 g/mol Hydroxyethyl substitution on piperazine; altered hydrophilicity.
1-(4-Chloro-2-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride 4-Chloro-2-methylphenoxy, 4-methoxyphenyl-piperazine, dihydrochloride salt C₂₁H₂₉Cl₃N₂O₃ 463.8 g/mol Methoxyphenyl on piperazine; steric effects from methyl and chlorine substituents.

Pharmacological and Physicochemical Properties

  • Receptor Binding: The 4-fluorophenyl group enhances affinity for 5-HT₁A receptors compared to non-fluorinated analogues (e.g., 6h–6l) . The 3-methoxyphenoxy moiety may contribute to serotonin reuptake inhibition, as seen in compounds like 14 (m/z = 404 [M+H]+) .
  • Solubility and Bioavailability : The dihydrochloride salt improves aqueous solubility relative to free bases (e.g., 8e , which lacks salt formation) .
  • Thermal Stability : Melting points for analogues range from 132–230°C, suggesting the target compound likely falls within this range .

Clinical and Preclinical Data

  • The hydroxyethyl variant (C₁₉H₃₃Cl₂N₂O₄) exhibits improved metabolic stability compared to halogenated derivatives .

Key Research Findings and Gaps

  • Structural Optimization : Substitution at the piperazine nitrogen (e.g., hydroxyethyl vs. fluorophenyl) significantly alters receptor selectivity .
  • Synthetic Challenges : Low yields (<80%) in analogues like 6k–6l highlight the difficulty of introducing bulky substituents .
  • Unresolved Questions : The impact of dihydrochloride salt formation on blood-brain barrier penetration remains unstudied.

Biological Activity

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol dihydrochloride is a compound of interest in pharmacological research, particularly for its potential neuropharmacological effects. This article aims to summarize the biological activity of this compound, including its mechanisms of action, effects on neurotransmitter systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H24Cl2F N2O3
  • Molecular Weight : 392.32 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those related to dopamine and norepinephrine. It is believed to act as a modulator of these neurotransmitters, influencing their levels and activity within the central nervous system.

Dopaminergic Activity

Research indicates that compounds with similar structures can influence dopamine turnover in the brain. For instance, studies on related piperazine derivatives have shown that doses ranging from 50 to 250 mg/kg can transiently increase dopamine levels in the caudate nucleus and hypothalamus before inducing a dose-dependent decrease in these levels . This suggests a possible role for this compound in modulating dopaminergic activity.

Norepinephrine Modulation

Similar studies indicate that related compounds may also affect norepinephrine levels. The administration of certain piperazine derivatives has been shown to slightly decrease norepinephrine levels in specific brain regions, suggesting a potential dual action on both dopamine and norepinephrine systems .

Biological Activity Summary Table

Biological Activity Effect Reference
Dopamine IncreaseTransient increase in caudate nucleus
Dopamine DecreaseDose-dependent decrease after peak
Norepinephrine DecreaseSlight decrease in hypothalamus

Study on Related Piperazine Derivatives

A study investigating the effects of a related compound, 1-[2-[bis(fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride (I-893), revealed significant insights into the modulation of neurotransmitter systems. The compound was found to potentiate the depletion of dopamine and norepinephrine when combined with alpha-methyl-p-tyrosine, indicating a complex interaction with the catecholamine synthesis pathway .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the piperazine ring and the fluorophenyl moiety significantly affect biological activity. For instance, the presence of halogen substitutions has been shown to enhance inhibitory effects on specific targets such as equilibrative nucleoside transporters (ENTs) . This suggests that further structural modifications could lead to improved pharmacological profiles.

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